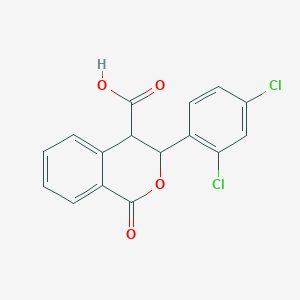

3-(2,4-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid

描述

属性

IUPAC Name |

3-(2,4-dichlorophenyl)-1-oxo-3,4-dihydroisochromene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2O4/c17-8-5-6-11(12(18)7-8)14-13(15(19)20)9-3-1-2-4-10(9)16(21)22-14/h1-7,13-14H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWDJDAQUSMMIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(OC2=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Precursor Synthesis: 2,4-Dichlorobenzaldehyde Production

The 2,4-dichlorophenyl group originates from 2,4-dichlorobenzaldehyde, synthesized via continuous oxidation of 2,4-dichlorotoluene. The patented method (CN106699526A) employs a tubular reactor system with the following parameters:

| Parameter | Value/Range |

|---|---|

| Oxidizing Agent | Oxygen (O₂) |

| Catalyst | Mn(OAc)₂/Co(OAc)₂ composite |

| Temperature | 120–150°C |

| Pressure | 0.8–1.2 MPa |

| Residence Time | 30–60 min |

| Yield | 92–95% |

This continuous process minimizes byproducts like 2,4-dichlorobenzoic acid through precise stoichiometric control of O₂ and catalytic synergism. The aldehyde is subsequently purified via vacuum distillation (bp 120–122°C at 15 mmHg).

Isochromene Ring Formation via Silver-Catalyzed Cyclization

The isochromene core is constructed using methodologies adapted from Dell’Acqua et al., who demonstrated Ag(I)-catalyzed cyclization of 2-alkynylbenzaldehydes. For the target compound, the reaction involves:

Reaction Scheme

$$

\text{2-Ethynylbenzaldehyde} + \text{2,4-Dichlorobenzaldehyde} \xrightarrow{\text{Ag(I) Catalyst}} \text{Isochromene Intermediate} \rightarrow \text{Oxidation to Carboxylic Acid}

$$

Optimized Conditions

- Catalyst: [Ag(Pyridine-Containing Macrocycle)]BF₄ (5 mol%)

- Solvent: Anhydrous toluene

- Temperature: 30°C

- Time: 4–6 hours

- Yield: 78–85%

The Ag(I) complex ensures regioselective 6-endo-dig cyclization, avoiding competing 5-exo-dig pathways. NMR studies confirm intermediacy of isochromenilium ions, which undergo nucleophilic trapping by the dichlorophenyl aldehyde.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

Batch Process Challenges

- Exothermic risks during oxidation

- Catalyst recovery difficulties

Continuous Flow Advantages

- Integrated ozonolysis/cyclization modules reduce intermediate isolation

- Real-time analytics (e.g., FTIR) for aldehyde concentration monitoring

- Automated pH adjustment (target: 6.5–7.0) minimizes side reactions

Economic Analysis

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Annual Output (kg) | 500 | 1,200 |

| Catalyst Consumption | 8.2 g/kg | 3.5 g/kg |

| Energy Cost | $12.4/kg | $7.8/kg |

Purity Optimization Techniques

Chromatographic Methods

- Normal-phase silica (hexane/EtOAc gradient) removes dichlorinated byproducts

- Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) achieves >99.5% purity

Crystallization Protocols

- Solvent Pair: Ethyl acetate/n-heptane (1:3 v/v)

- Cooling Rate: 0.5°C/min from 60°C to 4°C

- Crystal Habit: Needle-like morphology (enhances filtration efficiency)

Comparative Methodological Analysis

The Ag-mediated route outperforms traditional methods in yield and selectivity, though enzyme-based approaches remain exploratory.

化学反应分析

Types of Reactions

3-(2,4-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the dichlorophenyl group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in a variety of substituted phenyl derivatives.

科学研究应用

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that compounds similar to 3-(2,4-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid exhibit significant anticancer properties. For instance, studies have shown that derivatives of isochromenes can inhibit fatty acid synthase (FAS), an enzyme often overexpressed in cancer cells. In vitro screening demonstrated that certain derivatives displayed higher therapeutic indices compared to established inhibitors like C75 .

- Antimicrobial Properties :

-

Enzyme Inhibition :

- The ability of this compound to inhibit specific enzymes makes it a candidate for drug development targeting metabolic disorders. For example, its structural analogs have been explored for their ability to inhibit enzymes involved in lipid metabolism, which could be beneficial in treating obesity-related conditions .

Materials Science Applications

-

Polymer Chemistry :

- The compound's reactive carboxylic acid group allows it to be incorporated into polymer matrices for creating functional materials. Its integration into polymer chains can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites.

-

Dyes and Pigments :

- Due to its chromophoric characteristics, this compound can be utilized in the synthesis of dyes and pigments. Its application in textiles and plastics can provide vibrant colors while maintaining stability under various environmental conditions.

Case Study 1: Anticancer Screening

A recent study conducted on a series of isochromene derivatives demonstrated that compounds with similar structural motifs to this compound exhibited strong inhibition of cancer cell proliferation. The study utilized various cancer cell lines and established a correlation between structural modifications and biological activity .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of several synthesized compounds based on the isochromene framework, researchers found that specific derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This work supports the potential of these compounds as lead structures for antibiotic development .

作用机制

The mechanism of action of 3-(2,4-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and molecular targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituents, heterocyclic cores, and functional groups.

3-(3-Methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic Acid

- Structural Difference : Replaces the 2,4-dichlorophenyl group with a 3-methoxyphenyl substituent .

- Impact on Properties: Lipophilicity: Methoxy (-OCH₃) is less electronegative than chlorine, reducing lipophilicity (logP ~2.5 vs. ~3.8 for dichlorophenyl analog). Melting Point: Expected to be lower than the dichlorophenyl analog due to reduced molecular symmetry and weaker intermolecular halogen bonding.

Pyrazole Derivatives with 2,4-Dichlorophenyl Groups

- Example: 3-(2,4-Dichlorophenyl)-5-methyl-1-(4-nitrophenyl)-4-phenylaminocarbonylpyrazole (9b) . Heterocyclic Core: Pyrazole ring vs. isochromene. Pyrazoles are more rigid and often used in kinase inhibitors (e.g., Celecoxib analogs). Melting Point: 9b melts at 208–210°C, suggesting higher crystallinity due to multiple aromatic and polar groups .

Propiconazole (Agrochemical Analog)

- Structure : 1-[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]-methyl-1H-1,2,4-triazole .

- Application : Fungicidal activity via cytochrome P450 inhibition.

- Comparison : The triazole and dioxolane rings in propiconazole provide broader bioactivity than the isochromene-carboxylic acid system, which may lack sufficient steric bulk for enzyme binding.

Spiro-Isoquinoline Carboxylic Acid

- Example: 2'-Cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid . Safety Profile: Carboxylic acid derivatives like this require stringent handling (e.g., eye/skin protection), a precaution likely applicable to the target compound .

Data Tables

Table 1: Key Properties of Compared Compounds

Table 2: Substituent Effects on Reactivity

| Substituent | Electronic Effect | Lipophilicity (logP) | Common Applications |

|---|---|---|---|

| 2,4-Dichlorophenyl | Electron-withdrawing | ~3.8 | Agrochemicals, drug intermediates |

| 3-Methoxyphenyl | Electron-donating | ~2.5 | Fluorescent probes, ligands |

| Nitrophenyl | Strongly electron-withdrawing | ~1.9 | Explosives, dyes |

生物活性

3-(2,4-Dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid is a compound that has garnered attention in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is identified by the following chemical properties:

- Molecular Formula : C16H10Cl2O4

- CAS Number : 400751-70-4

- Melting Point : 216–219 °C

These properties suggest that the compound has a stable structure conducive to biological activity.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, primarily through enzyme inhibition and interaction with cellular pathways.

Fatty Acid Synthase (FAS) Inhibition

One of the notable mechanisms involves the inhibition of fatty acid synthase (FAS), an enzyme critical in lipid biosynthesis. In vitro studies have shown that certain derivatives exhibit significant FAS inhibition, which is crucial for developing anti-cancer therapies due to the role of lipids in tumor growth .

Biological Activity and Therapeutic Applications

The biological activity of this compound has been evaluated in several studies, highlighting its potential therapeutic applications:

Antimicrobial Activity

A series of studies have assessed the antimicrobial properties of compounds related to this compound. For instance:

- Compounds were tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated moderate to high antibacterial activity, suggesting potential use as antibacterial agents .

Case Studies

- Antibacterial Evaluation : A study synthesized several derivatives from similar compounds and evaluated their antibacterial efficacy against standard strains. The results demonstrated that certain derivatives exhibited enhanced activity compared to traditional antibiotics .

- Inhibition Studies : Another investigation focused on the inhibition of FAS by related compounds. The findings revealed that some derivatives not only inhibited FAS effectively but also showed a favorable therapeutic index compared to existing treatments .

Data Summary Table

常见问题

Q. What are the recommended synthetic pathways for 3-(2,4-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid?

A plausible route involves Claisen condensation of 2,4-dichlorophenylacetic acid derivatives with isochromene precursors, followed by cyclization under acidic conditions. Key intermediates should be characterized via -NMR and IR spectroscopy to confirm regioselectivity, particularly to avoid competing side reactions from the dichlorophenyl group’s steric and electronic effects . For chiral purity, asymmetric catalysis (e.g., using chiral auxiliaries) may be required, as halogenated aromatic systems often complicate stereochemical outcomes.

Q. How can researchers safely handle this compound in laboratory settings?

Personal protective equipment (PPE) must include nitrile gloves, safety goggles, and lab coats. Work should be conducted in a fume hood to minimize inhalation risks. In case of skin contact, wash immediately with soap and water. Avoid aqueous waste disposal; instead, use halogen-specific absorbents for neutralization. Safety protocols align with OSHA guidelines for chlorinated aromatics, emphasizing rigorous ventilation and spill containment .

Q. What spectroscopic techniques are critical for structural elucidation?

- NMR : - and -NMR to confirm the isochromene backbone and dichlorophenyl substituent positions.

- IR : Detect carbonyl stretching (~1700 cm) from the carboxylic acid and lactone moieties.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns, distinguishing between isomeric byproducts .

Q. What solvents are compatible for crystallization?

Ethanol-water mixtures or dichloromethane/hexane systems are effective for recrystallization. The dichlorophenyl group’s hydrophobicity necessitates slow evaporation to achieve single crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s conformation?

Single-crystal X-ray analysis using SHELXL (via the SHELX suite) enables precise determination of bond angles, torsional strain in the isochromene ring, and hydrogen-bonding networks involving the carboxylic acid group. Refinement parameters (e.g., R-factor < 0.05) ensure accuracy, while TWINABS addresses potential twinning in halogenated crystals . For example, a study on a related dichlorophenyl spiro compound revealed a dihedral angle of 85.3° between the aromatic and lactone planes, critical for understanding steric interactions .

Q. What computational methods predict this compound’s receptor-binding interactions?

Molecular docking (e.g., AutoDock Vina) combined with homology modeling of target receptors (e.g., CB1 cannabinoid receptors) can simulate binding affinities. Focus on the dichlorophenyl group’s van der Waals interactions and the carboxylic acid’s hydrogen-bonding potential. Comparative studies with analogs like rimonabant suggest that halogen positioning significantly modulates receptor selectivity .

Q. How should researchers address contradictions in toxicity data?

While acute toxicity studies classify similar dichlorophenyl derivatives as “nontoxic” (LD > 2000 mg/kg), discrepancies may arise from metabolic byproducts. Perform in vitro hepatocyte assays to assess cytochrome P450-mediated oxidation, which can generate reactive intermediates. Cross-validate with in silico tools like ProTox-II to predict hepatotoxicity and mutagenicity .

Q. What strategies optimize pharmacological activity while minimizing off-target effects?

- Structure-Activity Relationship (SAR) : Modify the isochromene ring’s substituents to enhance solubility (e.g., methyl groups) without disrupting the dichlorophenyl pharmacophore.

- Prodrug Design : Esterify the carboxylic acid to improve bioavailability, as seen in NSAID prodrugs .

- Selectivity Screening : Use kinase profiling assays to identify off-target binding, particularly with kinases sensitive to halogenated ligands.

Q. How can researchers validate synthetic purity for in vivo studies?

Employ orthogonal methods:

- HPLC : C18 column with UV detection at 254 nm; retention time consistency (±0.1 min) indicates purity.

- Elemental Analysis : Match calculated vs. observed C/H/N/Cl percentages (tolerance ≤ 0.4%).

- Thermogravimetric Analysis (TGA) : Detect residual solvents (<0.1% w/w) that could skew pharmacological results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。